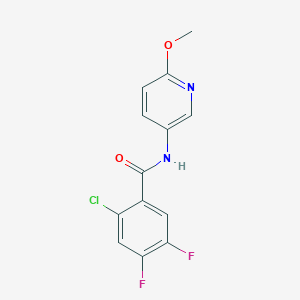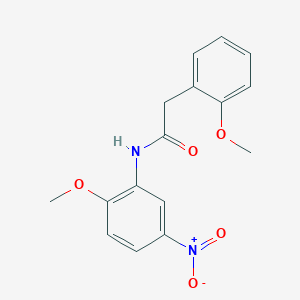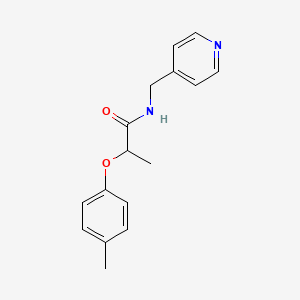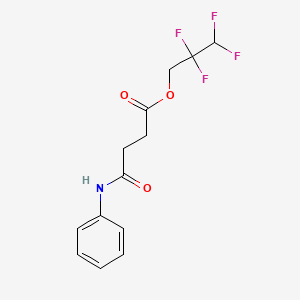
2-chloro-4,5-difluoro-N-(6-methoxy-3-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of benzamide derivatives, including those with halogen substituents like chloro and fluoro groups, and methoxy-pyridinyl groups, is crucial due to their wide range of biological activities and applications in medicinal chemistry. These compounds have been explored for their potential as therapeutic agents, highlighting the significance of understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of benzamide derivatives often involves multi-step chemical processes, starting from basic aromatic acids or their halogenated versions. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole through a 9-step process, demonstrating the complexity involved in constructing such molecules (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by their aromatic rings and the specific arrangement of substituents, which significantly impact their chemical properties and biological activity. X-ray powder diffractometry and other spectroscopic methods like IR and NMR are commonly used to characterize the crystalline forms and molecular geometry of these compounds, providing insights into their stability and reactivity (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, influenced by the nature and position of their substituents. These reactions are essential for modifying the molecular structure to enhance their biological activity or to attach specific functional groups for targeted applications.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline forms, are crucial for the practical applications of these compounds. For example, the preparation and characterization of different crystalline forms of a similar benzamide derivative revealed significant differences in their thermal behavior and stability, which can influence their handling and storage requirements (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure and the electronic distribution within the molecule. Computational studies, such as density functional theory (DFT), provide valuable insights into the conformational stability, vibrational spectra, and thermochemical properties of benzamide derivatives, helping to predict their behavior in various chemical environments (Espinosa Manrique et al., 2023).
作用機序
As a glycogen phosphorylase inhibitor, this compound blocks the action of glycogen phosphorylase, an enzyme that initiates glycogenolysis by releasing glucose-1-phosphate from glycogen . This inhibition blocks glucagon-induced hepatic glycogenolysis .
It is soluble in DMF and DMSO at 5 mg/ml . The compound has a formula weight of 412.8 .
Safety and Hazards
特性
IUPAC Name |
2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c1-20-12-3-2-7(6-17-12)18-13(19)8-4-10(15)11(16)5-9(8)14/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFODQEEVWVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5586723.png)
![(3R*,4R*)-1-[(3-fluoro-4-hydroxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5586734.png)

![3-(2-phenoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586740.png)
![4-fluoro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5586741.png)
![N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5586746.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide](/img/structure/B5586761.png)
![5-[(phenoxyacetyl)amino]isophthalic acid](/img/structure/B5586771.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
![10,11,12,13-tetrahydro-8H,9H-cyclohepta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5586794.png)
![2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)